Home > Products > Screening Compounds P103996 > pro-growth hormone releasing hormone
pro-growth hormone releasing hormone - 125200-87-5

pro-growth hormone releasing hormone

Catalog Number: EVT-1508499
CAS Number: 125200-87-5
Molecular Formula: C15H21N5O13P2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pro-growth hormone releasing hormone is primarily sourced from the hypothalamus, where it is produced as part of a larger precursor molecule known as prepro-growth hormone releasing hormone. This precursor undergoes various processing steps to yield the biologically active forms of growth hormone releasing hormone and related peptides.

Classification

Pro-growth hormone releasing hormone belongs to the class of neuropeptides, specifically those involved in endocrine signaling. It is classified under growth factors due to its role in stimulating growth hormone release and influencing metabolic processes.

Synthesis Analysis

Methods

The synthesis of pro-growth hormone releasing hormone involves several key steps, including transcription from genetic material and translation into a polypeptide chain. The initial form, prepro-growth hormone releasing hormone, is synthesized in the endoplasmic reticulum and subsequently processed in the Golgi apparatus.

Technical Details

  1. Transcription and Translation: The gene encoding pro-growth hormone releasing hormone is transcribed into messenger RNA, which is then translated into a polypeptide.
  2. Posttranslational Processing: The pro-growth hormone releasing hormone undergoes cleavage by specific prohormone convertases, primarily prohormone convertase 1, leading to the formation of intermediate and mature peptides. The initial 10.5 kDa form is processed into an 8.8 kDa intermediate before being cleaved into two main products: the active 5.2 kDa growth hormone releasing hormone and a 3.6 kDa growth hormone releasing hormone-related peptide .
Molecular Structure Analysis

Structure

The molecular structure of pro-growth hormone releasing hormone consists of a polypeptide chain that folds into specific conformations necessary for its biological activity. The active form of growth hormone releasing hormone typically contains 44 amino acids arranged in an alpha-helical structure.

Data

  • Molecular Weight: Approximately 10.5 kDa for the pro-form.
  • Amino Acid Sequence: The sequence includes various functional domains that are crucial for receptor binding and biological activity.
Chemical Reactions Analysis

Reactions

Pro-growth hormone releasing hormone participates in several biochemical reactions during its processing:

  1. Cleavage Reactions: The primary reaction involves enzymatic cleavage by prohormone convertases that result in the formation of smaller peptides.
  2. Activation of Signaling Pathways: The active forms interact with specific receptors on pituitary cells, leading to activation of cyclic adenosine monophosphate pathways that stimulate growth hormone secretion .

Technical Details

The cleavage occurs at specific sites within the pro-growth hormone releasing hormone structure, facilitated by enzymes like furin and prohormone convertase 1 .

Mechanism of Action

Process

The mechanism by which pro-growth hormone releasing hormone exerts its effects involves binding to specific receptors on pituitary somatotroph cells:

  1. Receptor Binding: Upon release, growth hormone releasing hormone binds to its cognate receptor (growth hormone releasing hormone receptor) on target cells.
  2. Signal Transduction: This binding activates intracellular signaling cascades involving cyclic adenosine monophosphate and protein kinase A pathways, ultimately leading to increased secretion of growth hormone from the pituitary gland .

Data

  • Receptor Type: Class B G-protein-coupled receptor.
  • Signaling Pathway: Involves activation of cyclic adenosine monophosphate-dependent pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a soluble peptide in physiological conditions.
  • Stability: Stability can vary based on environmental factors such as pH and temperature.

Chemical Properties

  • Solubility: Highly soluble in aqueous solutions.
  • Reactivity: Sensitive to proteolytic degradation; requires careful handling during experimental procedures.
Applications

Scientific Uses

Pro-growth hormone releasing hormone has several important applications in scientific research:

  1. Endocrinology Research: Used to study mechanisms of growth regulation and hormonal signaling.
  2. Therapeutic Development: Analogs of growth hormone releasing hormone are being developed for potential treatments for conditions such as isolated growth hormone deficiency, dwarfism, and certain cancers .
  3. Biological Studies: Investigated for its role in metabolic processes beyond growth regulation, including effects on cardiac function and tissue regeneration.
Structural Characterization of proGrowth Hormone-Releasing Hormone

Gene Structure and Genomic Organization of GHRH Locus

The human GHRH gene (Gene ID: 2691) is located on chromosome 20 at cytogenetic band q11.23, spanning approximately 10.7 kilobases (kb) on the reference genome GRCh38.p14. It resides on the reverse complement strand at coordinates NC_000020.11:37,251,086-37,261,814. The gene consists of 5 exons interspersed with 4 introns, encoding a precursor protein critical for growth hormone regulation [1]. The genomic architecture is conserved across placental mammals, reflecting its essential physiological role.

GHRH belongs to the glucagon gene family and is alternatively denoted as GRF (Growth Hormone-Releasing Factor), somatoliberin, or somatorelin. Its promoter region contains canonical transcription factor binding sites, including those for Pit-1 (POU1F1), which governs pituitary-specific expression. The 5'-untranslated region (5'-UTR) exhibits regulatory elements responsive to metabolic signals such as glucose, aligning with GHRH’s role in energy homeostasis [4].

Table 1: Genomic Features of the Human GHRH Locus

FeatureValue
Chromosomal Location20q11.23
Genomic Coordinates (GRCh38.p14)NC_000020.11: 37,251,086-37,261,814 (complement)
Exon Count5
Transcript Variants2 (NM021081.6, NM001184731.3)
Gene AliasesGRF, GHRF, INN, somatoliberin
Protein ProductPreproGHRH (isoforms 1 and 2)

Transcript Variants and Alternative Splicing Mechanisms

Two principal transcript variants of GHRH exist, yielding distinct preprohormone isoforms:

  • Variant 1 (NM_021081.6): Encodes a 108-amino acid (aa) preproGHRH (isoform 1).
  • Variant 2 (NM_001184731.3): Encodes a 105-aa preproGHRH (isoform 2) due to an alternate splice site in exon 4 [1].

While the GHRH gene itself undergoes limited alternative splicing, its receptor (GHRHR) exhibits significant splice diversity. Three receptor splice variants (a, b, c) are documented in the pituitary and tumors. Variant a represents the full-length receptor, while variants b and c encode truncated proteins lacking transmembrane domains due to exon skipping and intron retention. These truncated isoforms may function as decoy receptors or dominant-negative regulators of GHRH signaling [2].

Splicing is governed by:

  • Intronic Splice Regulators: Intron 4 retention in GHRH-V (placental variant) generates a stable mRNA with a premature termination codon.
  • Tissue-Specific Splicing Factors: Pituitary tumors exhibit aberrant GHRHR splicing patterns compared to normal tissue, suggesting oncogenic influences [2] [6].

Table 2: Experimentally Validated GHRH Transcript Variants

Transcript IDExon StructureProtein IsoformFunctional Notes
NM_021081.6Canonical 5-exonPreproGHRH-1 (108 aa)Major isoform in hypothalamus
NM_001184731.3Alternate exon 4 splicePreproGHRH-2 (105 aa)Lacks 3 aa in spacer peptide region

Primary Amino Acid Sequence and Posttranslational Modification Sites

PreproGHRH is synthesized as a 10.5-kDa polypeptide with three functional domains:

  • N-terminal Signal Peptide (aa 1–22): Directs endoplasmic reticulum translocation.
  • GHRH Sequence (aa 33–75 in isoform 1): Contains the biologically active 44-aa hormone (GHRH1–44).
  • C-terminal Peptide (aa 76–108): Includes a 33-aa GHRH-Related Peptide (GHRH-RP) [3] [7].

Proteolytic processing occurs in two stages:

  • Signal Peptide Cleavage: By signal peptidase in the ER, generating proGHRH (8.8 kDa).
  • Prohormone Convertase-Mediated Cleavage:
  • Step 1: Furin cleaves proGHRH at Arg29↓Ala30 to yield a 5.2-kDa intermediate (GHRH1–44-Gly-Lys-Arg) and GHRH-RP.
  • Step 2: PC1 (Prohormone Convertase 1) cleaves at Arg74↓Arg75, liberating mature GHRH1–44 and GHRH-RP1–33 [3] [7].

Key posttranslational modifications:

  • C-terminal Amidation: GHRH1–44 undergoes glycine-dependent amidation at Tyr44 by peptidylglycine α-amidating monooxygenase (PAM), critical for receptor binding.
  • Phosphorylation: Ser/Thr residues in the spacer peptide (e.g., Ser81) may regulate convertase accessibility.
  • Stabilizing Modifications: N-terminal pyroglutamate formation prevents degradation [3] [7].

Table 3: Proteolytic Processing Sites in Human preproGHRH

Cleavage SitePosition (aa)EnzymeProducts
Signal Peptide CleavageAla22↓Gln23Signal peptidaseproGHRH (8.8 kDa)
Furin CleavageArg29↓Ala30FurinGHRH1–44-Gly-Lys-Arg (5.2 kDa) + GHRH-RP precursor
PC1 CleavageArg74↓Arg75PC1Mature GHRH1–44 (5.2 kDa) + GHRH-RP1–33 (3.6 kDa)

Functional Domains:

  • Bioactive Core: GHRH1–29 retains full GH-releasing activity.
  • Receptor Binding Domain: Helical conformation (aa 7–19) stabilized by hydrogen bonds.
  • GHRH-RP: Binds stem cell factor receptor (c-Kit), influencing hematopoiesis and spermatogenesis [3].

Pathogenic Variants:

  • D60G mutation in GHRHR causes isolated GH deficiency (dwarfism) via impaired receptor trafficking.
  • Hypersecretion mutations (e.g., promoter variants) link to gigantism/pituitary tumors [1] [4].

Structural Insights:Nuclear magnetic resonance (NMR) studies reveal an N-terminal helix (aa 1–19) connected by a β-turn to a flexible C-terminus. The C-terminal amide stabilizes the turn via hydrogen bonding with Gln20, explaining its bioactivity [1].

Properties

CAS Number

125200-87-5

Product Name

pro-growth hormone releasing hormone

Molecular Formula

C15H21N5O13P2

Synonyms

pro-growth hormone releasing hormone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.